2-Chloro-6-methylisonicotinonitrile

Overview

Description

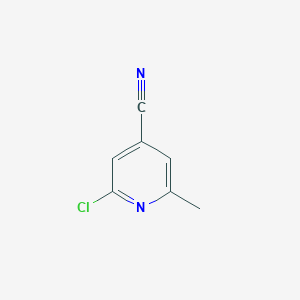

2-Chloro-6-methylisonicotinonitrile (CAS 25462-98-0) is a pyridine derivative with the molecular formula C₇H₅ClN₂, featuring a chlorine atom at position 2, a methyl group at position 6, and a nitrile group at position 4 of the pyridine ring. The compound is characterized by its high purity (98%) and is commercially available as a synthetic intermediate, suggesting its utility in pharmaceutical or agrochemical research . The nitrile group enhances its versatility, enabling further functionalization through hydrolysis, reduction, or cycloaddition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylisonicotinonitrile typically involves the chlorination of 6-methylisonicotinonitrile. One common method includes the reaction of 6-methylisonicotinonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H6N2+PCl5→C7H5ClN2+POCl3+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylisonicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

Nucleophilic Substitution: Formation of 2-amino-6-methylisonicotinonitrile.

Reduction: Formation of 2-chloro-6-methylisonicotinamide.

Scientific Research Applications

2-Chloro-6-methylisonicotinonitrile has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block in the development of pharmaceutical agents, particularly in the synthesis of antiviral and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylisonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Structural analogs of 2-Chloro-6-methylisonicotinonitrile vary in substituent type, position, and functional groups, leading to distinct physicochemical properties and reactivity. Below is a detailed analysis of key analogs:

Substituent Variation at Position 6

- 2-Chloro-6-methoxyisonicotinonitrile (CAS 1256788-36-9): Replacing the methyl group with methoxy (C₇H₅ClN₂O) introduces an electron-withdrawing group, reducing the electron density of the pyridine ring. This modification may decrease nucleophilic aromatic substitution reactivity compared to the methyl-substituted parent compound .

- 2-Chloro-6-phenylnicotinonitrile (CAS 43083-14-3): A phenyl substituent (C₁₂H₇ClN₂) introduces aromaticity and hydrophobicity, which could enhance binding to lipophilic targets in medicinal chemistry applications .

Functional Group Modifications

- 2-Chloro-6-methylisonicotinic acid (CAS 503555-50-8): Replacing the nitrile with a carboxylic acid (C₇H₆ClNO₂) alters solubility and acidity. The carboxylic acid group enables salt formation or conjugation, expanding its utility in metal-organic frameworks or prodrug synthesis .

- 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile (CAS 51564-48-8): The methylthio group (C₈H₇ClN₂S) introduces sulfur, which may enhance nucleophilicity or metal coordination properties, making it suitable for catalysis or ligand design .

Positional Isomerism of the Nitrile Group

- 2-Chloro-6-methylnicotinonitrile (CAS 97004-04-1): The nitrile group at position 3 (C₇H₅ClN₂) instead of position 4 alters the electronic distribution of the pyridine ring. This positional isomerism could influence dipole moments and hydrogen-bonding capabilities, affecting interactions in biological systems .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Biological Activity

Overview

2-Chloro-6-methylisonicotinonitrile (C7H5ClN2) is an organic compound notable for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. This compound is a derivative of isonicotinonitrile, characterized by a chlorine atom at the 2-position and a methyl group at the 6-position on the pyridine ring. The unique structural features contribute to its reactivity and biological interactions, making it a subject of interest in various research fields.

- Molecular Formula : C7H5ClN2

- Molecular Weight : 152.58 g/mol

- CAS Number : 25462-98-0

Synthesis

The synthesis of this compound typically involves the chlorination of 6-methylisonicotinonitrile using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by disrupting essential metabolic processes. The mechanism may involve interaction with bacterial enzymes, leading to inhibition of cell wall synthesis or metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling cascades involved in cell proliferation and survival.

Case Studies and Research Findings

- Antimicrobial Activity Study :

- Objective : Evaluate the antimicrobial efficacy of this compound against several bacterial strains.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 50 |

| P. aeruginosa | 12 | 200 |

- Anticancer Activity Study :

- Objective : Investigate the effect of this compound on cancer cell lines.

- Methodology : MTT assay was used to measure cell viability.

- Results : The compound demonstrated a dose-dependent reduction in viability in HeLa and MCF-7 cell lines.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 10 | 80 | 85 |

| 25 | 60 | 70 |

| 50 | 30 | 40 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. In antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, while in cancer treatment, it could modulate signaling pathways that control cell growth and apoptosis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloroisonicotinonitrile | Halogenated Isocyanide | Lacks the methyl group at the 6-position |

| 6-Methylisonicotinonitrile | Isonicotinonitrile | Lacks the chlorine atom at the 2-position |

| Methyl-2-chloro-6-methylisonicotinate | Ester Derivative | Contains a methyl ester instead of a nitrile |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-6-methylisonicotinonitrile, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, nucleophilic substitution reactions using chloro- and methyl-containing reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis, purity can be validated via:

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., integration ratios for methyl and chloro groups).

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters for vapor protection), chemical-resistant gloves, and face shields .

- Engineering Controls : Use fume hoods to minimize inhalation exposure. Avoid drainage contamination by employing spill trays .

- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers characterize the physical-chemical properties of this compound?

- Methodology :

- Melting Point Analysis : Use differential scanning calorimetry (DSC) or capillary methods (reported melting point for analogs: ~99°C) .

- Solubility Testing : Perform gradient solubility studies in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) .

- Stability Assessment : Monitor decomposition under stress conditions (e.g., UV light, humidity) using accelerated stability testing .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to predict molecular orbitals, dipole moments, and electrostatic potentials .

- Correlation Energy Models : Apply Colle-Salvetti-type formulas to refine electron density and local kinetic energy calculations .

- Validation : Compare computed IR/Raman spectra with experimental data to resolve discrepancies .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and computational simulations to confirm bond angles and substituent positions .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in NMR spectra .

- Error Analysis : Quantify systematic vs. random errors in spectral acquisition (e.g., signal-to-noise ratios, solvent effects) .

Q. What strategies optimize the design of bioactivity studies for this compound analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methyl) and assess antimicrobial or enzyme inhibitory activity using microplate assays (e.g., MIC against S. aureus) .

- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT) to differentiate therapeutic vs. toxic thresholds .

- Computational Docking : Predict binding affinities to biological targets (e.g., cytochrome P450) using molecular dynamics simulations .

Q. How can researchers address challenges in scaling up this compound synthesis for reproducibility?

- Methodology :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry) .

- Batch Analysis : Implement quality control checkpoints (e.g., TLC, GC-MS) at intermediate stages .

- Documentation : Follow Beilstein Journal guidelines for detailed experimental protocols to enable replication .

Properties

IUPAC Name |

2-chloro-6-methylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKJWOAMIXNCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-98-0 | |

| Record name | 2-chloro-6-methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.